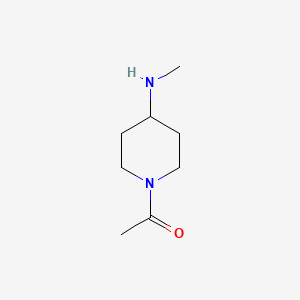

1-Acetyl-4-(methylamino)piperidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-[4-(methylamino)piperidin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c1-7(11)10-5-3-8(9-2)4-6-10/h8-9H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSEPODZAQBVPOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60599642 | |

| Record name | 1-[4-(Methylamino)piperidin-1-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60599642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139062-96-7 | |

| Record name | 1-[4-(Methylamino)piperidin-1-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60599642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-Acetyl-4-(methylamino)piperidine Hydrochloride

This guide provides a comprehensive, technically detailed exploration of a robust and field-proven methodology for the synthesis of 1-Acetyl-4-(methylamino)piperidine hydrochloride. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond a simple recitation of steps to elucidate the underlying chemical principles, justify experimental choices, and present a self-validating protocol grounded in established chemical literature.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a versatile building block for targeting a wide range of biological receptors and enzymes. This compound, and its hydrochloride salt, serve as a key intermediate in the synthesis of more complex molecules, valued for its specific arrangement of a tertiary acetylated amine and a secondary methylamino group. This substitution pattern is crucial for developing novel therapeutics, including but not limited to, potent enzyme inhibitors and receptor modulators.[1] This guide will focus on a widely employed and reliable synthetic route: the reductive amination of 1-acetylpiperid-4-one.

Core Synthetic Strategy: Reductive Amination

The cornerstone of this synthesis is the reductive amination reaction. This powerful and versatile C-N bond-forming reaction involves the conversion of a carbonyl group (in this case, a ketone) to an amine through an intermediate imine or iminium ion, which is then reduced in situ.[2][3][4][5] This "one-pot" approach is highly efficient as it avoids the isolation of the often-unstable imine intermediate.

The overall transformation can be visualized as follows:

References

- 1. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. soc.chim.it [soc.chim.it]

- 3. Show how to synthesize the following amines from the indicated st... | Study Prep in Pearson+ [pearson.com]

- 4. researchgate.net [researchgate.net]

- 5. jocpr.com [jocpr.com]

An In-depth Technical Guide to the Physicochemical Properties of 1-Acetyl-4-(methylamino)piperidine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction

1-Acetyl-4-(methylamino)piperidine is a substituted piperidine derivative of interest in medicinal chemistry and drug discovery as a potential scaffold or intermediate in the synthesis of novel therapeutic agents. The piperidine moiety is a common structural feature in many approved drugs, valued for its ability to impart favorable pharmacokinetic properties. A thorough understanding of the physicochemical properties of this compound is paramount for its effective utilization in drug design, formulation development, and analytical method development. This guide provides a comprehensive overview of its key physicochemical characteristics, supported by detailed experimental protocols for their determination.

Core Physicochemical Properties of this compound

A summary of the known and predicted physicochemical properties of this compound is presented in the table below. It is important to note that while some properties have been reported by chemical suppliers, others are estimated based on the compound's structure and data from analogous compounds due to the limited availability of specific experimental data in the public domain.

| Property | Value | Source |

| CAS Number | 139062-96-7 | [1] |

| Molecular Formula | C₈H₁₆N₂O | [2] |

| Molecular Weight | 156.23 g/mol | [2] |

| Boiling Point | 280.2 ± 33.0 °C at 760 mmHg | [1] |

| Density | 1.0 ± 0.1 g/cm³ | [1] |

| Flash Point | 123.3 ± 25.4 °C | [1] |

| Melting Point | Not available (predicted to be a low-melting solid or high-boiling liquid) | |

| pKa (predicted) | 9.37 ± 0.20 (for the protonated secondary amine) | [3] |

| Solubility | Expected to be soluble in water and polar organic solvents. | [4][5] |

| Appearance | Solid or semi-solid |

Experimental Protocols for Physicochemical Characterization

The determination of the physicochemical properties of a compound like this compound is crucial for its application in research and development. The following section details the standard experimental protocols for measuring key parameters.

Melting Point Determination

The melting point is a fundamental physical property that provides information about the purity of a crystalline solid. A sharp melting range typically indicates a high degree of purity, whereas a broad melting range suggests the presence of impurities.[6]

Methodology: Capillary Melting Point Determination [6][7][8][9]

-

Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower heating rate (1-2 °C per minute) for a more accurate measurement.

-

Observation: The temperatures at which the substance begins to melt (the first appearance of liquid) and completely melts (the disappearance of all solid) are recorded as the melting range.

-

Causality Behind Experimental Choices: The slow heating rate near the melting point is critical to allow for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading.

Caption: Workflow for Melting Point Determination.

Solubility Determination

Solubility is a critical parameter that influences a drug's absorption and bioavailability. It is typically determined in a range of solvents relevant to pharmaceutical development, including aqueous buffers at different pH values and various organic solvents.

Methodology: Shake-Flask Method [2][10][11][12][13]

-

Sample Preparation: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO) in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation: The undissolved solid is separated from the solution by centrifugation or filtration.

-

Quantification: The concentration of the dissolved compound in the supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry.

-

Causality Behind Experimental Choices: Using an excess of the solid ensures that a saturated solution is formed, which is the definition of solubility. The extended equilibration time is necessary to overcome kinetic barriers to dissolution.

Caption: Workflow for Solubility Determination.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a basic compound like this compound, the pKa refers to the acidity of its conjugate acid. The pKa value is crucial for predicting the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and target binding.

Methodology: Potentiometric Titration [14][15][16][17][18]

-

Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent, typically water or a co-solvent system if the compound has low aqueous solubility.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

-

pH Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH electrode.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

-

Causality Behind Experimental Choices: Potentiometric titration directly measures the change in hydrogen ion concentration as the amine is protonated, providing a reliable and accurate determination of the pKa.

Caption: Workflow for pKa Determination.

Spectroscopic and Chromatographic Characterization

Spectroscopic and chromatographic methods are essential for the structural confirmation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the acetyl methyl group (a singlet), the N-methyl group (a singlet), and the piperidine ring protons (a series of multiplets). The chemical shifts and coupling patterns of the piperidine protons would provide information about the conformation of the ring. For a similar compound, 1-acetylpiperidine, the piperidine protons appear as multiplets in the range of 1.5-3.5 ppm.[19][20] The N-methyl signal would likely appear around 2.2-2.5 ppm, and the acetyl methyl signal around 2.0-2.2 ppm.

-

¹³C NMR: The carbon NMR spectrum should display distinct signals for the carbonyl carbon of the acetyl group (around 170 ppm), the carbons of the piperidine ring (in the range of 20-60 ppm), the N-methyl carbon (around 30-40 ppm), and the acetyl methyl carbon (around 20-25 ppm).[19][21][22]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule.

-

Expected Fragmentation: Under electron ionization (EI), a common fragmentation pathway for piperidine derivatives is α-cleavage, which involves the cleavage of the C-C bond adjacent to the nitrogen atom, leading to the formation of a stable iminium ion.[23][24] For this compound, fragmentation could involve the loss of the acetyl group, the methylamino group, or cleavage of the piperidine ring. The protonated molecule [M+H]⁺ would be expected as the base peak in soft ionization techniques like electrospray ionization (ESI).[23]

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a standard technique for assessing the purity of this compound and for its quantification.

General Reversed-Phase HPLC Method

-

Column: A C18 reversed-phase column is a suitable starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically employed for the separation of polar amines.[25][26][27][28][29]

-

Detection: Due to the lack of a strong chromophore, UV detection at low wavelengths (e.g., 200-210 nm) or detection by a more universal detector such as a Charged Aerosol Detector (CAD) or a mass spectrometer would be necessary for sensitive detection.

Conclusion

References

- 1. biosynce.com [biosynce.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. chembk.com [chembk.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Piperidine - Wikipedia [en.wikipedia.org]

- 6. SSERC | Melting point determination [sserc.org.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. westlab.com [westlab.com]

- 9. mt.com [mt.com]

- 10. Solubility determination of barely aqueous-soluble organic solids. | Semantic Scholar [semanticscholar.org]

- 11. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]

- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 13. Calculation of Aqueous Solubility of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. 1-Acetylpiperidine | C7H13NO | CID 12058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. 1-ACETYLPIPERIDINE(618-42-8) 13C NMR [m.chemicalbook.com]

- 22. researchgate.net [researchgate.net]

- 23. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. benchchem.com [benchchem.com]

- 25. HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column | SIELC Technologies [sielc.com]

- 26. DSpace [helda.helsinki.fi]

- 27. researchgate.net [researchgate.net]

- 28. documents.thermofisher.com [documents.thermofisher.com]

- 29. CN107085068A - Derivatization HPLC-DAD method for the determination of small molecule aliphatic amines in drugs - Google Patents [patents.google.com]

An In-depth Technical Guide to 1-Acetyl-4-(methylamino)piperidine: A Key Intermediate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the piperidine scaffold stands as a cornerstone, integral to the structure of numerous therapeutic agents.[1][2] Its conformational flexibility and the capacity for diverse substitutions make it a privileged structure in drug design. This guide provides a comprehensive technical overview of 1-Acetyl-4-(methylamino)piperidine, a functionalized piperidine derivative with the CAS number 139062-96-7 .[3] This compound serves as a critical building block and versatile intermediate in the synthesis of complex pharmaceutical molecules, particularly in the development of novel treatments for a range of conditions, including those affecting the central nervous system (CNS), as well as anticancer and antimicrobial agents.[1]

This document will delve into the chemical identity, synthesis, physicochemical properties, applications in drug discovery, analytical methodologies for its characterization, and essential safety and handling protocols for this compound.

Chemical Identity and Synonyms

A clear understanding of the nomenclature of a chemical entity is paramount for unambiguous scientific communication.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 139062-96-7[3] |

| Molecular Formula | C₈H₁₆N₂O[3] |

| Molecular Weight | 156.23 g/mol [3] |

| IUPAC Name | 1-[4-(methylamino)piperidin-1-yl]ethan-1-one[3] |

| InChI Key | RSEPODZAQBVPOS-UHFFFAOYSA-N[3] |

| SMILES | CNC1CCN(CC1)C(C)=O[3] |

This compound is also known by several synonyms in the literature and commercial listings:

-

1-acetyl-4-methylamino piperidine[3]

-

1-acetyl-n-methylpiperidin-4-amine[3]

-

1-(4-methylamino piperidin-1-yl)ethan-1-one[3]

-

1-(4-methylamino piperidin-1-yl)ethanone[3]

-

4-n-methylamino-1-acetyl-piperidine[3]

-

N-methyl-1-acetyl-4-piperidinamine

Synthesis and Manufacturing

The synthesis of this compound is a critical process for ensuring a high-purity supply for pharmaceutical research and development. A common and effective method involves the reductive amination of 1-acetyl-4-piperidone.

General Synthesis Pathway

The synthesis of the free base, this compound, can be achieved through a two-step process that begins with the reductive amination of a suitable piperidone precursor, followed by N-acetylation. A more direct route, however, involves the reductive amination of 1-acetyl-4-piperidone with methylamine.

A well-documented procedure for its hydrochloride salt provides a clear example of this synthetic strategy.

Experimental Protocol: Synthesis of this compound Hydrochloride

This protocol is adapted from established literature procedures.

Materials:

-

1-Acetylpiperid-4-one

-

Methylammonium chloride

-

Potassium hydroxide

-

Sodium cyanoborohydride

-

Methanol

-

Chloroform

-

Sodium carbonate

-

Ethanol

-

Isopropyl alcohol

-

Hydrogen chloride gas

-

Acetone

Procedure:

-

A solution of methylammonium chloride (8.5 g) in methanol (75 ml) is cooled to 0-5°C.

-

Potassium hydroxide flakes (2 g) are added to the cooled solution.

-

1-Acetylpiperid-4-one (14 g) is then added, and the mixture is stirred for 15 minutes.

-

A solution of sodium cyanoborohydride (2.5 g) in methanol (25 ml) is added dropwise over 30 minutes.

-

The reaction mixture is stirred at room temperature overnight.

-

Potassium hydroxide (6 g) is added, and the mixture is filtered through sodium carbonate.

-

The filtrate is evaporated to dryness.

-

The residue is partitioned between chloroform (100 ml) and an aqueous solution of potassium hydroxide (2.5 g in 15 ml of water).

-

The chloroform layer is separated, dried over sodium carbonate, and evaporated to yield a colorless oil (this oil is the free base, this compound).

-

The oil is dissolved in a mixture of ethanol (40 ml) and isopropyl alcohol (40 ml).

-

The solution is cooled in an ice bath, and excess hydrogen chloride gas is bubbled through it.

-

The addition of acetone induces the slow crystallization of 1-acetyl-4-methylaminopiperidine hydrochloride (5.5 g).

Causality Behind Experimental Choices:

-

Reductive Amination: The core of this synthesis is the reductive amination of a ketone (1-acetylpiperid-4-one) with an amine (methylamine, generated in situ from its salt). Sodium cyanoborohydride is a mild and selective reducing agent suitable for this transformation, as it preferentially reduces the iminium intermediate over the ketone starting material.

-

In Situ Amine Generation: Using methylammonium chloride and a base (potassium hydroxide) generates methylamine in the reaction mixture, which is a convenient way to handle the gaseous amine.

-

Workup and Purification: The workup procedure is designed to isolate the free base by extraction into an organic solvent. The final precipitation as the hydrochloride salt serves as an effective method of purification, often yielding a stable, crystalline solid that is easier to handle and store than the free base oil.

Diagram 1: Synthesis of this compound Hydrochloride

Caption: Reductive amination pathway to synthesize this compound HCl.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting its behavior in various experimental conditions.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Appearance | Colorless oil (free base) | [4] |

| Boiling Point | 280.2 ± 33.0 °C at 760 mmHg | [4] |

| Density | 1.0 ± 0.1 g/cm³ | [4] |

| Flash Point | 123.3 ± 25.4 °C | [4] |

| Solubility | Highly soluble in water and various organic solvents such as alcohols, ethers, and chloroform. Limited solubility in nonpolar solvents like hexane.[5] |

Applications in Drug Discovery and Development

The piperidine moiety is a highly privileged scaffold in medicinal chemistry, and this compound serves as a key starting material for the synthesis of a wide range of biologically active compounds.[1][2] Its utility stems from the presence of two reactive sites: the secondary amine, which can be further functionalized, and the acetylated piperidine nitrogen, which influences the overall physicochemical properties of the molecule.

This intermediate is particularly valuable in the synthesis of:

-

Central Nervous System (CNS) Agents: The piperidine ring is a common feature in many CNS-active drugs. The ability to modify the structure of this compound allows for the fine-tuning of properties such as blood-brain barrier penetration and receptor binding affinity.

-

Anticancer Agents: The piperidine scaffold can be incorporated into molecules designed to interact with various cancer targets.

-

Antimicrobial Agents: Derivatives of this compound can be explored for their potential as novel antibacterial or antifungal agents.

Diagram 2: Role of this compound in Drug Discovery

Caption: Workflow illustrating the use of the title compound in drug discovery.

Analytical Characterization

Ensuring the purity and structural integrity of this compound is crucial for its use in pharmaceutical synthesis. A combination of analytical techniques is typically employed for its characterization.

Table 3: Analytical Methods for the Characterization of this compound

| Technique | Purpose | Expected Observations (based on similar structures) |

| ¹H NMR | Structural elucidation and purity assessment | Signals corresponding to the acetyl methyl group, the N-methyl group, and the piperidine ring protons. The chemical shifts and coupling patterns would confirm the connectivity of the molecule.[8][9][10] |

| ¹³C NMR | Structural confirmation and identification of carbon environments | Resonances for the carbonyl carbon of the acetyl group, the two methyl carbons, and the carbons of the piperidine ring.[8][11] |

| Infrared (IR) Spectroscopy | Identification of functional groups | A characteristic strong absorption band for the amide carbonyl (C=O) stretch, typically around 1640 cm⁻¹. C-H stretching and bending vibrations would also be present.[12][13][14] |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern | The molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) would confirm the molecular weight. Fragmentation patterns can provide further structural information.[15][16][17][18] |

| Gas Chromatography (GC) | Purity assessment | A single major peak under appropriate conditions would indicate high purity. |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment | A primary peak with minimal impurities, providing quantitative purity data. |

While specific, publicly available spectra for this compound are limited, the data for structurally related compounds such as 1-acetylpiperidine can serve as a valuable reference for spectral interpretation.[9][12][13][15][18]

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazards: This compound is generally considered to be an irritant and may cause irritation to the eyes, skin, and respiratory system.[4] It is classified as a corrosive solid.[19]

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.[20][21][22] Work should be conducted in a well-ventilated area or a chemical fume hood.[21][23]

-

Handling: Avoid direct contact with the skin and eyes.[20] Avoid inhalation of any vapors or mists. Use spark-proof tools and take precautionary measures against static discharge.[23]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[20][23] Keep away from sources of ignition.[23]

-

In Case of Exposure:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes.

-

Inhalation: Move the person to fresh air.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water.[21]

-

In all cases of significant exposure, seek immediate medical attention.[21]

-

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in pharmaceutical research and development. Its functionalized piperidine structure provides a robust platform for the synthesis of a diverse range of complex molecules with potential therapeutic activities. A thorough understanding of its chemical properties, synthesis, and safe handling is essential for its effective utilization in the pursuit of novel drug candidates. As the demand for new and improved therapeutics continues to grow, the importance of key building blocks like this compound in the drug discovery pipeline is set to increase.

References

- 1. nbinno.com [nbinno.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.be]

- 4. biosynce.com [biosynce.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. 1-ACETYLPIPERIDINE(618-42-8) 1H NMR [m.chemicalbook.com]

- 10. 4-(Aminomethyl)piperidine(7144-05-0) 1H NMR [m.chemicalbook.com]

- 11. mdpi.com [mdpi.com]

- 12. 1-Acetylpiperidine | C7H13NO | CID 12058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 1-ACETYLPIPERIDINE(618-42-8) IR Spectrum [chemicalbook.com]

- 14. Piperidine, 4-methyl- [webbook.nist.gov]

- 15. Piperidine, 1-acetyl- [webbook.nist.gov]

- 16. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. PubChemLite - 139062-96-7 (C8H16N2O) [pubchemlite.lcsb.uni.lu]

- 18. Piperidine, 1-acetyl- [webbook.nist.gov]

- 19. This compound 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 20. staging.keyorganics.net [staging.keyorganics.net]

- 21. fishersci.com [fishersci.com]

- 22. assets.thermofisher.com [assets.thermofisher.com]

- 23. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

molecular structure and weight of 1-Acetyl-4-(methylamino)piperidine

A Core Intermediate for Advanced Pharmaceutical Synthesis

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Acetyl-4-(methylamino)piperidine is a pivotal molecular building block in contemporary medicinal chemistry, primarily recognized for its role as a key precursor in the synthesis of the potent, short-acting opioid analgesic, remifentanil. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, validated synthetic methodologies, and detailed analytical characterization. The content herein is curated to provide researchers and drug development professionals with the requisite knowledge for the proficient handling, synthesis, and application of this versatile intermediate.

Molecular Structure and Properties

Structural Elucidation

This compound possesses a piperidine core, a ubiquitous scaffold in numerous pharmaceuticals due to its favorable pharmacokinetic properties.[1] The structure is characterized by an acetyl group affixed to the piperidine nitrogen (N1) and a methylamino substituent at the C4 position. This specific arrangement of functional groups makes it an ideal precursor for further chemical elaboration in multi-step syntheses.

-

Molecular Formula: C₈H₁₆N₂O

-

Molecular Weight: 156.23 g/mol [2]

-

CAS Number: 139062-96-7

-

IUPAC Name: 1-[4-(methylamino)piperidin-1-yl]ethan-1-one

-

Canonical SMILES: CNCC1CCN(C(=O)C)CC1

Physicochemical Characteristics

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and process development.

| Property | Value | Reference |

| Appearance | White to off-white solid | [Vendor Data] |

| Boiling Point | 280.2 ± 33.0 °C at 760 mmHg | [3] |

| Density | 1.0 ± 0.1 g/cm³ | [3] |

| Flash Point | 123.3 ± 25.4 °C | [3] |

| Solubility | Soluble in water and common organic solvents such as methanol and chloroform. | [General Knowledge] |

Synthesis and Manufacturing

The most prevalent and efficient industrial synthesis of this compound is achieved through the reductive amination of 1-acetyl-4-piperidone with methylamine. This method is favored for its high yield and the ready availability of the starting materials.

Synthetic Workflow: Reductive Amination

The logical flow of the reductive amination process is depicted below. The initial step involves the formation of an iminium intermediate, which is then reduced in situ to the desired secondary amine.

Caption: Reductive amination of 1-acetyl-4-piperidone.

Detailed Experimental Protocol

This protocol outlines a robust procedure for the synthesis of this compound hydrochloride.

Materials:

-

1-Acetyl-4-piperidone

-

Methylammonium chloride

-

Potassium hydroxide

-

Sodium cyanoborohydride

-

Methanol

-

Chloroform

-

Hydrogen chloride (gas or solution in a suitable solvent)

-

Acetone

Procedure:

-

A solution of methylammonium chloride in methanol is treated with potassium hydroxide flakes at low temperatures (0-5 °C).[2]

-

1-Acetyl-4-piperidone is then added to the reaction mixture.[2]

-

A methanolic solution of sodium cyanoborohydride is added portion-wise over 30 minutes.[2]

-

The reaction is allowed to proceed at room temperature overnight.[2]

-

Additional potassium hydroxide is added, and the mixture is filtered. The filtrate is then evaporated to dryness.[2]

-

The residue is partitioned between chloroform and an aqueous potassium hydroxide solution.[2]

-

The organic layer is dried and concentrated to yield the crude product as a colorless oil.[2]

-

The oil is dissolved in a mixture of ethanol and isopropanol, and the solution is cooled in an ice bath.[2]

-

Hydrogen chloride gas is bubbled through the solution, followed by the addition of acetone to induce crystallization of this compound hydrochloride.[2]

Analytical Characterization

Rigorous analytical characterization is imperative to confirm the identity and purity of this compound.

Spectroscopic Analysis

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. Key expected signals include:

-

A singlet corresponding to the acetyl methyl protons.

-

A singlet for the N-methyl protons.

-

A series of multiplets for the piperidine ring protons.

-

A broad signal for the secondary amine proton (N-H), which may be exchangeable with D₂O.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the number and types of carbon atoms. Expected signals include:

-

A peak in the carbonyl region for the acetyl group.

-

Signals corresponding to the piperidine ring carbons.

-

A peak for the N-methyl carbon.

-

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For this compound, the expected protonated molecular ion [M+H]⁺ would be observed at m/z 157.13.

Applications in Drug Development

Remifentanil Synthesis

The principal application of this compound is as a crucial intermediate in the synthesis of remifentanil.[1] Remifentanil is a potent, ultra-short-acting synthetic opioid used extensively in anesthesia. The synthesis of remifentanil from this precursor involves a multi-step process that further functionalizes the piperidine ring.

Caption: Synthetic pathway from the core intermediate to Remifentanil.

Conclusion

This compound is a compound of significant industrial and pharmaceutical relevance. Its well-defined molecular structure and versatile reactivity make it an indispensable precursor in the synthesis of complex drug molecules, most notably remifentanil. The synthetic and analytical protocols detailed in this guide provide a solid foundation for its application in research and development, underscoring the importance of this key intermediate in the advancement of modern therapeutics.

References

The Pharmacology of 4-Substituted Piperidines: A Technical Guide for Drug Development Professionals

Abstract

The piperidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmaceuticals and natural alkaloids.[1][2][3] Its conformational flexibility and the ability to be functionalized at multiple positions make it an exceptionally versatile template for drug design.[3] Among its many derivatives, 4-substituted piperidines have emerged as a particularly fruitful area of research, yielding compounds with significant pharmacological activity across a spectrum of biological targets. This in-depth technical guide provides a comprehensive review of the pharmacology of 4-substituted piperidines, with a focus on their synthesis, structure-activity relationships (SAR), and therapeutic applications. We will delve into their roles as modulators of key central nervous system (CNS) targets, including opioid, dopamine, and serotonin receptors, and explore their potential in treating pain, neurodegenerative disorders, and psychiatric conditions. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this important chemical class.

Introduction: The Significance of the 4-Substituted Piperidine Moiety

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a fundamental building block in the design of therapeutic agents.[2][3] Its derivatives are integral to over twenty classes of pharmaceuticals, demonstrating a broad range of biological activities, including analgesic, antipsychotic, antihistaminic, and anti-cancer effects.[1][4][5][6] The substitution at the 4-position of the piperidine ring is a key determinant of a compound's pharmacological profile, influencing its potency, selectivity, and pharmacokinetic properties. This strategic modification allows for the fine-tuning of interactions with specific biological targets, making 4-substituted piperidines a highly attractive scaffold for the development of novel therapeutics.

Synthetic Strategies for 4-Substituted Piperidines

The generation of diverse libraries of 4-substituted piperidines for pharmacological screening relies on robust and versatile synthetic methodologies. Several approaches have been developed to access this important scaffold.

Classical Synthesis Routes

Traditional methods for synthesizing 4-substituted piperidines often involve multi-step sequences starting from readily available precursors. A common strategy is the Dieckmann condensation of diesters derived from the addition of a primary amine to two moles of an α,β-unsaturated ester, followed by hydrolysis and decarboxylation to yield a 4-piperidone.[7] This 4-piperidone intermediate is a versatile hub for introducing a wide range of substituents at the 4-position through various nucleophilic addition and substitution reactions.

Another established method involves the alkylation of isonipecotate, which allows for the introduction of diverse substituents at the 4-position of the piperidine ring.[8] Subsequent chemical transformations can then be employed to elaborate the scaffold further. For instance, the Curtius rearrangement has been utilized as a key step in the synthesis of 4-substituted-4-aminopiperidine derivatives.[8]

Modern Synthetic Innovations

More contemporary approaches offer milder conditions and greater efficiency. For example, a Lewis acid-catalyzed addition of silyl enol ethers to 2-cyano-1,2,5,6-tetrahydropyridines provides a high-yield and general route to 4-substituted piperidines.[9] Additionally, multicomponent reactions, such as the split-Ugi reaction, have proven to be powerful tools for generating chemical diversity around the piperidine core, enabling the rapid synthesis of compound libraries for high-throughput screening.

The synthesis of highly substituted piperidines can also be achieved through stereoselective methods. For instance, an iridium(III)-catalyzed cascade of hydroxyl oxidation, amination, and imine reduction has been shown to produce enantioselective C4-substituted piperidines.[2]

Core Pharmacological Targets and Mechanisms of Action

The therapeutic utility of 4-substituted piperidines stems from their ability to interact with a variety of key biological targets, primarily within the central nervous system.

Opioid Receptors: A Legacy in Pain Management

The 4-substituted piperidine scaffold is famously embodied in the potent synthetic opioid analgesic, fentanyl, and its numerous analogs.[10] These compounds exert their effects by acting as agonists at the μ-opioid receptor (MOR), a G-protein coupled receptor (GPCR) that plays a central role in mediating analgesia. The interaction of these ligands with the MOR leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP), and the modulation of ion channel activity, ultimately resulting in a reduction in neuronal excitability and the perception of pain.

Beyond simple agonism, researchers have explored 4-substituted piperidines as balanced MOR agonists and δ-opioid receptor (DOR) antagonists.[11][12][13] This dual-action profile is of significant interest as it has the potential to provide potent analgesia with a reduced incidence of the negative side effects associated with selective MOR agonists, such as tolerance and dependence.[11][13] The nature and length of the substituent at the 4-position have been shown to be critical in modulating the affinity and efficacy at both MOR and DOR.[11][12][13]

Furthermore, 4-(m-hydroxyphenyl)piperidines represent a flexible fragment of morphine and have been extensively studied.[14] The size and nature of the alkyl substituent at the 4-position of these compounds can influence their conformation (axial vs. equatorial orientation of the phenyl group), which in turn impacts their binding affinity and efficacy at opioid receptors.[14]

Dopamine Receptors: Targeting Psychiatric and Neurological Disorders

4-Substituted piperidines and the closely related 1,4-disubstituted aromatic piperazines (1,4-DAPs) are prominent scaffolds for ligands targeting dopamine receptors, particularly the D2 and D4 subtypes.[15][16] Antagonism of the D2 receptor is a key mechanism of action for many antipsychotic drugs used in the treatment of schizophrenia. More recently, there has been a growing interest in developing selective ligands for the D4 receptor, which is implicated in the pathophysiology of conditions like L-DOPA induced dyskinesias in Parkinson's disease.[17]

Research has shown that specific substitutions on the piperidine or piperazine ring can confer high selectivity for the D4 receptor over other dopamine receptor subtypes.[15][17] For instance, benzyloxy-substituted piperidines have been identified as potent and selective D4 receptor antagonists.[17] The interaction of these ligands with the D4 receptor is thought to involve a common microdomain within the receptor's transmembrane segments.[15]

Serotonin Receptors and Transporters: Modulating Mood and Cognition

The serotonergic system is another major target for 4-substituted piperidine-based compounds. These molecules have been developed as ligands for various serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT2C) and as inhibitors of the serotonin transporter (SERT).[18][19][20]

For example, 4-phenylpiperidine-2-carboxamide analogs have been discovered as positive allosteric modulators (PAMs) of the 5-HT2C receptor, a target for conditions like substance use disorder.[19] These PAMs enhance the response of the receptor to the endogenous agonist serotonin.

Furthermore, 3-substituted piperidine analogs have been investigated as selective serotonin reuptake inhibitors (SSRIs).[20] By blocking the reuptake of serotonin from the synaptic cleft, these compounds increase its extracellular concentration, a mechanism that underlies the therapeutic effects of many antidepressant medications.

Structure-Activity Relationships (SAR): The Key to Pharmacological Specificity

The pharmacological profile of a 4-substituted piperidine is exquisitely sensitive to its chemical structure. The following sections highlight key SAR principles for different target classes.

Opioid Receptor Ligands

-

Substitution at the 4-Position: The nature of the substituent at the 4-position is paramount. For potent analgesic activity in the fentanyl series, an N-acylamino group is often present.[10] In the case of 4-(m-hydroxyphenyl)piperidines, increasing the bulk of the 4-alkyl substituent can influence the preferred conformation and, consequently, the receptor affinity and efficacy.[14]

-

Substitution on the Piperidine Nitrogen: The substituent on the piperidine nitrogen also plays a critical role. For many potent opioid agonists, a phenethyl or a related aryl-ethyl group is optimal.[10]

-

4,4-Disubstitution: The introduction of a second substituent at the 4-position can lead to compounds with potent analgesic properties.[21] These 4,4-disubstituted piperidines have also been shown to exhibit serotonin antagonist activity.[21]

Dopamine and Serotonin Receptor Ligands

-

Aromatic Moieties: For D4-selective ligands, the presence of specific aromatic or heteroaromatic groups, often linked to the piperidine nitrogen, is crucial for high affinity and selectivity.[15]

-

Linker Length: The length of the chain connecting the piperidine ring to an aromatic moiety can influence receptor selectivity. Longer spacer arms may allow the aromatic group to adopt alternative orientations within the binding pocket.[15]

-

Lipophilicity: In the case of NK1 antagonists based on the 4,4-disubstituted piperidine scaffold, a highly lipophilic benzyl ether side chain, such as a 3,5-bis(trifluoromethyl)benzyl ether, is optimal for high affinity.[22]

Therapeutic Applications and Future Directions

The diverse pharmacology of 4-substituted piperidines has translated into a wide range of therapeutic applications and ongoing research efforts.

Pain Management

4-Substituted piperidines, particularly fentanyl and its analogs, are mainstays in the management of severe pain.[10][23] The development of compounds with mixed MOR agonist/DOR antagonist profiles represents a promising strategy to create safer analgesics with reduced side-effect liability.[11][13]

Neurodegenerative Diseases

The piperidine scaffold is a key component of donepezil, a widely used drug for the treatment of Alzheimer's disease.[24] Research is ongoing to develop novel piperidine-based compounds that can target various aspects of Alzheimer's pathology, including acetylcholinesterase inhibition and the modulation of β-amyloid peptide deposition.[24][25][26]

Psychiatric Disorders

The ability of 4-substituted piperidines to modulate dopamine and serotonin systems makes them valuable scaffolds for the development of antipsychotics, antidepressants, and anxiolytics.[27][28] The pursuit of ligands with specific receptor subtype selectivity holds the promise of more targeted therapies with improved side-effect profiles.

Experimental Protocols

To facilitate further research in this area, this section provides representative experimental protocols for the synthesis and pharmacological evaluation of 4-substituted piperidines.

General Synthetic Procedure for 4-Substituted Piperidones

A common method for the synthesis of 4-piperidones involves the Mannich condensation reaction.[29] A typical procedure is as follows:

-

A mixture of a substituted aldehyde (2 equivalents), dry ammonium acetate (1 equivalent), and a dialkyl ketone (1 equivalent) is refluxed in ethanol (30 mL).

-

The reaction mixture is allowed to stand at room temperature overnight.

-

Concentrated hydrochloric acid (30 mL) is added to precipitate the hydrochloride salt of the piperidone.

-

The precipitate is collected, washed with a mixture of ethanol and ether (1:5), and then suspended in acetone.

-

The suspension is basified with a strong ammonia solution to yield the free base of the substituted piperidin-4-one.

-

The product is filtered, washed with water, dried, and can be further purified by crystallization from ethanol.[29]

In Vitro Pharmacological Evaluation: Radioligand Binding Assay

Radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor. The following is a general protocol for assessing the binding of 4-substituted piperidines to opioid receptors:

-

Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., MOR, DOR, KOR) are prepared from cultured cells or animal brain tissue.

-

Assay Buffer: A suitable buffer (e.g., Tris-HCl) containing protease inhibitors is prepared.

-

Incubation: The cell membranes are incubated with a known concentration of a radiolabeled ligand (e.g., [³H]naloxone) and varying concentrations of the unlabeled test compound (the 4-substituted piperidine).

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Kᵢ) can then be calculated using the Cheng-Prusoff equation.

A similar protocol can be adapted for dopamine and serotonin receptors using appropriate radioligands.

In Vivo Pharmacological Evaluation: Mouse Tail-Flick Test for Analgesia

The tail-flick test is a common in vivo assay to assess the analgesic properties of a compound.

-

Animal Acclimatization: Mice are acclimated to the testing environment.

-

Baseline Measurement: The baseline tail-flick latency is determined by focusing a beam of radiant heat on the tail and measuring the time it takes for the mouse to flick its tail away. A cut-off time is set to prevent tissue damage.

-

Compound Administration: The test compound is administered to the mice via a specific route (e.g., subcutaneous, intraperitoneal).

-

Post-Treatment Measurement: At various time points after compound administration, the tail-flick latency is measured again.

-

Data Analysis: An increase in the tail-flick latency compared to the baseline indicates an analgesic effect. The data can be used to determine the dose-response relationship and the duration of action of the compound.

Data Presentation

Table 1: Representative 4-Substituted Piperidines and their Pharmacological Targets

| Compound Class | 4-Substituent Example | Primary Target(s) | Therapeutic Application |

| Fentanyl Analogs | Propananilido | μ-Opioid Receptor (Agonist) | Analgesia |

| Mixed MOR/DOR Ligands | Varies (e.g., extended hydrophobic chains) | μ-Opioid Receptor (Agonist), δ-Opioid Receptor (Antagonist) | Analgesia (potentially with fewer side effects) |

| 4-(m-Hydroxyphenyl)piperidines | Alkyl groups | μ-Opioid Receptor (Agonist/Antagonist) | Analgesia |

| 1,4-DAPs | Aromatic/Heteroaromatic groups | Dopamine D4 Receptor (Antagonist) | Antipsychotic, Treatment of Dyskinesia |

| 5-HT2C PAMs | Phenyl | Serotonin 5-HT2C Receptor (Positive Allosteric Modulator) | Substance Use Disorders |

| SSRI Analogs | (4-Methylphenyl)methyl | Serotonin Transporter (SERT) | Antidepressant |

Visualization of Key Concepts

General Structure of a 4-Substituted Piperidine

Caption: General chemical structure of a 4-substituted piperidine, highlighting the key positions for substitution (R1 and R4).

Simplified Signaling Pathway of a μ-Opioid Receptor Agonist

Caption: Simplified signaling cascade initiated by the binding of a 4-substituted piperidine agonist to the μ-opioid receptor.

Conclusion

The 4-substituted piperidine scaffold represents a remarkably versatile and enduringly important platform in drug discovery and development. Its privileged structural status is well-earned, as evidenced by the vast number of clinically successful drugs and promising drug candidates that incorporate this moiety. The ability to precisely modify the substituent at the 4-position, in conjunction with other points of diversification, provides medicinal chemists with a powerful tool to modulate pharmacological activity and tailor compounds for specific therapeutic targets. From potent analgesics to targeted therapies for complex neurological and psychiatric disorders, the future of 4-substituted piperidine pharmacology is bright. Continued exploration of novel synthetic methodologies, coupled with a deeper understanding of the intricate structure-activity relationships, will undoubtedly lead to the development of the next generation of innovative medicines based on this exceptional scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. applications.emro.who.int [applications.emro.who.int]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. ijnrd.org [ijnrd.org]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mild general synthesis of 4-substituted piperidines - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Certain 1,4-disubstituted aromatic piperidines and piperazines with extreme selectivity for the dopamine D4 receptor interact with a common receptor microdomain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. 4,4-Disubstituted piperidine high-affinity NK1 antagonists: structure-activity relationships and in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Prodine-type Incapacitants [nonkill.info]

- 24. Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. WO2006043064A1 - Piperidines and related compounds for treatment of alzheimer's disease - Google Patents [patents.google.com]

- 26. researchgate.net [researchgate.net]

- 27. tandfonline.com [tandfonline.com]

- 28. abis-files.anadolu.edu.tr [abis-files.anadolu.edu.tr]

- 29. e-journals.in [e-journals.in]

1-Acetyl-4-(methylamino)piperidine as a chemical intermediate

An In-depth Technical Guide to 1-Acetyl-4-(methylamino)piperidine: A Core Intermediate in Pharmaceutical Synthesis

Introduction: The Strategic Value of the Piperidine Scaffold

In the landscape of medicinal chemistry, the piperidine ring stands as a cornerstone scaffold, integral to the structure of numerous natural products and blockbuster pharmaceuticals.[1] This six-membered heterocyclic amine offers a unique combination of conformational flexibility and chemical stability, allowing it to engage with a wide range of biological targets.[1] The true power of the piperidine motif, however, lies in its capacity for multi-point functionalization, which enables chemists to fine-tune the steric and electronic properties of a molecule to optimize its pharmacological profile.

Within this versatile class of compounds, This compound (CAS: 139062-96-7) has emerged as a particularly valuable chemical intermediate.[1] It provides a pre-functionalized and protected piperidine core, presenting two distinct nitrogen atoms with orthogonal reactivity. The acetyl group on the ring nitrogen serves as a stable protecting group, directing subsequent reactions to the secondary amine at the C4 position. This structural arrangement makes it an ideal starting point for the efficient construction of complex molecular architectures, streamlining synthetic pathways and enhancing overall yield. This guide offers a technical exploration of its synthesis, properties, and strategic application in drug development.

Physicochemical and Structural Data

A thorough understanding of a chemical intermediate's physical properties is fundamental to its effective use in synthesis, from reaction setup to purification and storage. The key properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 139062-96-7 | [2][3] |

| Molecular Formula | C8H16N2O | [2][3] |

| Molecular Weight | 156.23 g/mol | [2][3] |

| Boiling Point | 280.2 ± 33.0 °C at 760 mmHg | [2] |

| Density | 1.0 ± 0.1 g/cm³ | [2] |

| Flash Point | 123.3 ± 25.4 °C | [2] |

| Appearance | Colorless oil (as free base) | [4] |

Core Synthesis: Reductive Amination Pathway

The most common and efficient route to this compound is the reductive amination of N-acetyl-4-piperidone. This classical transformation is a cornerstone of amine synthesis due to its high efficiency and selectivity.

Mechanistic Rationale

The reaction proceeds via the initial formation of a hemiaminal intermediate upon reaction of the ketone (N-acetyl-4-piperidone) with the primary amine (methylamine, generated in situ from its salt). This intermediate readily dehydrates to form a transient iminium ion. The choice of reducing agent is critical at this stage. A mild hydride donor, such as sodium cyanoborohydride (NaBH₃CN), is employed because it is selective for the reduction of the electrophilic iminium ion over the less reactive ketone starting material. This selectivity prevents the wasteful formation of the corresponding alcohol and ensures a high yield of the desired secondary amine product.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol is adapted from established procedures for the synthesis of this compound hydrochloride.[4]

Materials:

-

N-acetyl-4-piperidone (14 g)

-

Methylammonium chloride (8.5 g)

-

Potassium hydroxide flakes (2 g + 6 g)

-

Sodium cyanoborohydride (2.5 g)

-

Methanol (100 ml total)

-

Chloroform

-

Aqueous Potassium Hydroxide (2.5 g in 15 ml H₂O)

-

Sodium Carbonate (for drying)

-

Ethanol, Isopropyl Alcohol, Acetone

-

Hydrogen Chloride Gas

Procedure:

-

In Situ Amine Formation: In a suitable reaction vessel, add potassium hydroxide flakes (2 g) to a solution of methylammonium chloride (8.5 g) in methanol (75 ml) at 0-5 °C. This generates free methylamine in the reaction mixture.

-

Imine Formation: Add 1-Acetylpiperid-4-one (14 g) to the mixture and stir for 15 minutes.

-

Reduction: Prepare a solution of sodium cyanoborohydride (2.5 g) in methanol (25 ml). Add this solution to the reaction mixture over a period of 30 minutes, maintaining a cool temperature.

-

Reaction Completion: Remove the cooling bath and stir the mixture at room temperature overnight.

-

Workup: Add potassium hydroxide (6 g) to the mixture. Filter the solution through sodium carbonate and evaporate the filtrate to dryness.

-

Extraction: Partition the resulting residue between chloroform (100 ml) and an aqueous potassium hydroxide solution (2.5 g in 15 ml H₂O).

-

Isolation of Free Base: Separate the layers and dry the chloroform layer with anhydrous sodium carbonate. Evaporate the chloroform to yield the product as a colorless oil.

-

Salt Formation and Purification: Dissolve the oil in a mixture of ethanol (40 ml) and isopropyl alcohol (40 ml). Cool the solution in an ice bath and bubble excess hydrogen chloride gas through it.

-

Crystallization: Add acetone to the cooled solution to induce crystallization. The slow formation of crystals yields the pure 1-acetyl-4-methylaminopiperidine hydrochloride salt (yield approx. 5.5 g).[4]

Application as a Strategic Intermediate in Drug Synthesis

This compound is a quintessential building block, primarily because its two amine functionalities allow for sequential, controlled modifications.[1] Its most notable application is as a precursor in the synthesis of potent fentanyl-based analgesics, such as Remifentanil.[5]

While various synthetic routes to Remifentanil exist, a logical pathway utilizing a 4-(methylamino)piperidine core would involve two key transformations:

-

N-Arylation/Acylation: The secondary amine at the C4 position is the primary site of reactivity. It can undergo N-acylation with a reagent like propionyl chloride, followed by reaction with an aniline derivative, to install the characteristic N-phenylpropanamide group found in the fentanyl class.

-

Piperidine N-Alkylation: The acetyl group on the piperidine nitrogen is a protecting group. It can be removed under hydrolysis conditions to liberate the secondary amine. This nitrogen can then be alkylated, for instance, via a Michael addition with methyl acrylate, to introduce the propanoic acid methyl ester side chain required for Remifentanil.[6][7]

Caption: Logical pathway from the intermediate to a final drug class.

Analytical Characterization

Confirmation of the structure and purity of this compound is typically achieved through standard spectroscopic methods. The successful formation of the hydrochloride salt is often confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.[4]

-

¹H NMR: A proton NMR spectrum would be expected to show characteristic signals for the piperidine ring protons, a singlet for the acetyl methyl group (CH₃-C=O), and a singlet for the N-methyl group (CH₃-NH).

-

¹³C NMR: The carbon spectrum would show corresponding signals for the piperidine ring carbons, the carbonyl carbon of the acetyl group, and the two distinct methyl carbons.

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: Would show characteristic absorption bands for the N-H stretch of the secondary amine and the C=O stretch of the amide (acetyl) group.

Safety and Handling

As a chemical intermediate, this compound requires careful handling to minimize exposure and ensure laboratory safety.

-

Hazards: The compound is known to be an irritant and may cause irritation to the eyes, skin, and respiratory system.[2]

-

Personal Protective Equipment (PPE): Standard PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat, is mandatory during handling.[2]

-

Handling Procedures: All manipulations should be performed in a well-ventilated fume hood. In case of accidental contact with skin or eyes, the affected area should be flushed immediately with copious amounts of water.[2]

-

Storage: Store the compound in a tightly sealed container in a cool, dry place, following standard procedures for chemical reagents.[2]

Conclusion

This compound exemplifies the role of a well-designed chemical intermediate in modern pharmaceutical synthesis.[1] Its pre-functionalized and selectively protected structure provides a robust and efficient entry point for the construction of complex piperidine-containing active pharmaceutical ingredients. A comprehensive understanding of its synthesis, reactivity, and handling is essential for researchers and drug development professionals seeking to leverage this versatile building block in the creation of next-generation therapeutics.

References

- 1. nbinno.com [nbinno.com]

- 2. biosynce.com [biosynce.com]

- 3. This compound | Fisher Scientific [fishersci.ca]

- 4. prepchem.com [prepchem.com]

- 5. researchgate.net [researchgate.net]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. WO2007144391A1 - Process for preparing remifentanil, intermediates thereof, use of said intermediates and processes for their preparation - Google Patents [patents.google.com]

solubility and stability of acetylated piperidine compounds

An In-depth Technical Guide to the Solubility and Stability of Acetylated Piperidine Compounds

Foreword: The Piperidine Scaffold in Modern Drug Discovery

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of pharmaceuticals and bioactive natural products. This six-membered saturated heterocycle offers a versatile, three-dimensional framework that can modulate physicochemical properties such as lipophilicity and water solubility, and its conformational flexibility allows for optimal binding to biological targets. The introduction of an acetyl group onto the piperidine nitrogen (N-acetylation) is a common synthetic modification that neutralizes the basicity of the parent amine, creating an N-acylpiperidine. This seemingly simple transformation profoundly alters the molecule's properties, presenting unique challenges and opportunities in drug development. This guide provides an in-depth exploration of two critical parameters for any drug candidate: solubility and stability, with a specific focus on acetylated piperidine compounds. We will delve into the theoretical underpinnings, present field-proven experimental protocols, and discuss strategies to overcome common liabilities, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Section 1: Aqueous Solubility of Acetylated Piperidine Compounds

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. For orally administered drugs, insufficient solubility in gastrointestinal fluids can lead to poor absorption, limiting therapeutic efficacy regardless of the administered dose. The acetylation of a piperidine nitrogen fundamentally alters the factors governing its solubility.

Core Physicochemical Principles

The transition from a basic piperidine to a neutral N-acetylpiperidine derivative involves several key changes:

-

Loss of Basicity and pH-Dependent Solubility: A parent piperidine ring contains a basic nitrogen atom, allowing it to be protonated at physiological pH. This ionization dramatically increases aqueous solubility. Acetylation replaces the nitrogen's lone pair-donating hydrogen with an electron-withdrawing acetyl group, forming a neutral amide. Consequently, acetylated piperidines lose this pH-dependent solubility enhancement mechanism.

-

Hydrogen Bonding: The parent piperidine N-H group can act as a hydrogen bond donor. N-acetylation removes this donor capability, though the carbonyl oxygen of the acetyl group can still act as a hydrogen bond acceptor. This change reduces the molecule's ability to integrate into the hydrogen-bonding network of water, often decreasing solubility.

-

Lipophilicity and Crystal Packing: Acetylation increases the molecular weight and often the lipophilicity (as measured by the octanol/water partition coefficient, logP) of the compound. Furthermore, the planar amide bond and the overall molecular shape can influence how the molecules pack in a solid-state crystal lattice. A more stable crystal lattice requires more energy to break apart, resulting in lower solubility.

Experimental Assessment of Solubility

A robust assessment of solubility is essential in early development. It is crucial to distinguish between thermodynamic and kinetic solubility.

-

Thermodynamic Solubility: This is the true equilibrium solubility of the most stable crystalline form of a compound in a given solvent. The shake-flask method is the gold standard for this measurement.

-

Kinetic Solubility: This measures the concentration of a compound that remains in solution after being rapidly dissolved (often from a DMSO stock) and incubated for a shorter period. It is a higher-throughput method often used in early discovery to flag potential issues.

Protocol 1: Thermodynamic Solubility Assessment (Shake-Flask Method)

This protocol outlines the benchmark method for determining equilibrium solubility. The causality behind this method is to ensure that the system reaches true equilibrium, reflecting the dissolution of the most stable, lowest-energy solid form of the compound.

-

Preparation: Add an excess amount of the solid acetylated piperidine compound to a known volume of the test buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial. The presence of visible solid material throughout the experiment is critical to ensure saturation.

-

Equilibration: Seal the vials and agitate them at a constant temperature (typically 25°C or 37°C) for a prolonged period (24-48 hours). This extended incubation allows the dissolution-precipitation equilibrium to be established.

-

Sample Processing: After incubation, allow the vials to stand to let undissolved solids settle. Carefully remove an aliquot of the supernatant. It is imperative to filter the aliquot through a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.

-

Quantification: Dilute the filtered supernatant with an appropriate solvent. Quantify the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS), against a standard curve of known concentrations.

-

Self-Validation: The experiment should be run in triplicate to ensure reproducibility. A key validation check is to analyze the remaining solid at the end of the experiment (e.g., by DSC or XRPD) to ensure it has not converted to a different polymorphic or hydrated form.

Strategies for Improving Solubility

When an acetylated piperidine compound exhibits poor solubility, various formulation strategies can be employed to enhance its bioavailability.

-

Particle Size Reduction: Decreasing the particle size of the drug substance increases its surface area-to-volume ratio, which can enhance the dissolution rate according to the Noyes-Whitney equation. Techniques include micronization and nanomilling.

-

Lipid-Based Formulations: For lipophilic compounds, lipid-based drug delivery systems (LBDDS) can be highly effective. These formulations solubilize the drug in lipid excipients, forming emulsions or micelles in the gastrointestinal tract that facilitate absorption.

-

Amorphous Solid Dispersions (ASDs): In an ASD, the drug is dispersed in a polymeric carrier in an amorphous (non-crystalline) state. The amorphous form has higher free energy and thus higher apparent solubility than its crystalline counterpart.

-

Use of Co-solvents and Surfactants: In preclinical studies, co-solvents (water-miscible organic solvents) and surfactants can be used to create simple solutions for administration.

Section 2: Stability of Acetylated Piperidine Compounds

Stability assessment is paramount to ensure that a drug candidate maintains its identity, purity, and potency throughout its shelf life and upon administration. For acetylated piperidines, both chemical and metabolic degradation pathways must be thoroughly investigated.

Chemical Stability and Degradation Pathways

The N-acetyl group introduces an amide linkage, which is the most common site of chemical instability in these molecules.

-

Hydrolysis: The amide bond of the N-acetylpiperidine is susceptible to hydrolysis, breaking down into piperidine and acetic acid. This reaction can be catalyzed by both acid and base. The stability of the compound across a range of pH values (typically pH 1 to 9) is therefore a critical parameter to establish. The rate of hydrolysis is also temperature-dependent.

-

Oxidation: The piperidine ring itself, particularly the carbon atoms adjacent to the nitrogen, can be susceptible to oxidation. This can lead to the formation of N-oxides, ring-opened products, or other oxidative degradants, potentially initiated by atmospheric oxygen, light, or incompatible excipients.

reactant [label=<

N-Acetylpiperidine

N-Acetylpiperidine

];

products [label=<

+

+

Piperidine

Acetic Acid

];

reactant -> products [label=

Protocol 2: Forced Degradation (Stress Testing) Study

Forced degradation studies are designed to intentionally degrade the compound to identify likely degradation products and establish the intrinsic stability of the molecule. This is crucial for developing stability-indicating analytical methods.

-

Stock Solution Preparation: Prepare a stock solution of the acetylated piperidine compound in a suitable solvent (e.g., acetonitrile or methanol).

-

Stress Conditions: Expose aliquots of the stock solution to a variety of stress conditions in parallel. A control sample (protected from stress) must be run alongside.

-

Acid Hydrolysis: Add 0.1 M hydrochloric acid (HCl).

-

Base Hydrolysis: Add 0.1 M sodium hydroxide (NaOH).

-

Oxidation: Add 3% hydrogen peroxide (H₂O₂).

-

Thermal Stress: Incubate the solution at an elevated temperature (e.g., 60°C).

-

Photostability: Expose the solution to light according to ICH Q1B guidelines.

-

-

Incubation: Store the stressed samples for a defined period (e.g., 24-48 hours), sampling at intermediate time points.

-

Analysis: At each time point, neutralize the acid/base samples. Analyze all samples by a high-resolution analytical technique, such as LC-MS, to separate the parent compound from any degradants.

-

Data Interpretation (Self-Validation): The goal is to achieve 5-20% degradation of the parent compound. If degradation is too rapid, the stress condition is too harsh; if no degradation occurs, it may be too mild. The mass balance (sum of the parent compound and all degradation products) should be close to 100%, ensuring all major degradants are accounted for. The chromatographic peak purity of the parent compound should be assessed to ensure the analytical method is "stability-indicating."

Metabolic Stability

Metabolic stability determines the rate at which a drug is cleared from the body by metabolic enzymes, significantly impacting its half-life and dosing regimen. For acetylated piperidines, metabolism is primarily mediated by Cytochrome P450 (CYP) enzymes in the liver.

-

Common Metabolic Pathways: Unlike N-alkylated piperidines where N-dealkylation is a common pathway, the N-acetyl group is more stable. The primary metabolic pathways for acetylated piperidines typically involve:

-

C-Hydroxylation: Oxidation of the carbon atoms within the piperidine ring to form hydroxylated metabolites.

-

Amide Hydrolysis: Enzymatic hydrolysis of the amide bond, though often slower than ring oxidation.

-

Protocol 3: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

This assay is the industry standard for assessing Phase I metabolic stability. It measures the rate of disappearance of the parent compound in the presence of liver enzymes.

-

Reagents & Materials:

-

Pooled Human Liver Microsomes (HLM).

-

NADPH regenerating system (cofactor for CYP enzymes).

-

Phosphate buffer (100 mM, pH 7.4).

-

Test compound and positive/negative control compounds.

-

-

Incubation Procedure:

-

Prepare a solution of HLMs in phosphate buffer on ice.

-

Add the test compound (at a low concentration, e.g., 1 µM, to be under Kₘ conditions) to the HLM solution.

-

Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

-

-

Time-Point Sampling: Remove aliquots at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

-

Reaction Termination: Immediately quench the reaction in each aliquot by adding ice-cold acetonitrile containing an internal standard. The acetonitrile precipitates the microsomal proteins, stopping the enzymatic reaction.

-

Sample Processing & Analysis: Centrifuge the samples to pellet the precipitated protein. Transfer the supernatant to a new plate or vials for LC-MS/MS analysis to quantify the remaining parent compound.

-

Data Analysis & Self-Validation:

-

Plot the natural logarithm of the percentage of parent compound remaining versus time.

-

The slope of the linear regression line gives the elimination rate constant (k).

-

Calculate the half-life (t½) = 0.693 / k.

-

Calculate the intrinsic clearance (CLᵢₙₜ) = (0.693 / t½) / (protein concentration in mg/mL).

-

Controls (Trustworthiness): Run known high-clearance (e.g., verapamil) and low-clearance (e.g., warfarin) compounds alongside the test compound to validate that the HLM and cofactor system are active and performing as expected. A control incubation without the NADPH cofactor should also be included to check for non-CYP-mediated degradation.

-

Table 1: Example Metabolic Stability Data

| Compound | Half-Life (t½, min) | Intrinsic Clearance (CLᵢₙₜ, µL/min/mg) | Classification |